molecular formula C18H23N3O4 B2959795 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-88-2

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B2959795
CAS No.: 1013765-88-2
M. Wt: 345.399
InChI Key: WZHFLTLJRORGGJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 3-propoxy group at position 3, a 1-propyl group at position 1, and a carboxamide moiety at position 4 linked to a 2,3-dihydrobenzo[b][1,4]dioxin ring.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-3-7-21-12-14(18(20-21)25-8-4-2)17(22)19-13-5-6-15-16(11-13)24-10-9-23-15/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHFLTLJRORGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, which is then reacted with appropriate reagents to introduce the pyrazole and carboxamide functionalities . The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and catalysts such as lithium hydride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of bacterial growth or modulation of biochemical pathways in cells .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Pyrazole Positions) Linker Group
Target Compound (CAS not provided) N/A N/A 3-propoxy, 1-propyl Carboxamide
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide C₁₆H₁₉N₃O₅ 333.34 3-methoxy, 1-methyl Hydroxyethyl-carboxamide
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide C₁₆H₁₅N₅O₄ 341.32 1,5-dimethyl Oxadiazole-carboxamide

Key Observations:

Substituent Flexibility: The target compound features longer alkyl chains (propoxy, propyl) compared to the methyl/methoxy groups in the analog from . This increases lipophilicity, which may influence bioavailability or binding affinity.

Molecular Weight and Complexity :

  • The hydroxyethyl-linked analog () has a lower molecular weight (333.34 g/mol) due to its simpler substituents, while the oxadiazole derivative () exhibits higher nitrogen content (5N vs. 3N in the target).

Functional Group Impact :

  • The hydroxyethyl group in ’s compound introduces additional hydrogen-bonding capacity, contrasting with the purely alkyl-substituted target compound .
  • The oxadiazole ring in ’s analog may enhance metabolic stability compared to the carboxamide linker in the target .

Limitations of Available Data

  • Physical Properties : Critical data (e.g., melting point, solubility) for the target compound and its analogs are largely unavailable (marked as N/A in –5) .
  • Pharmacological Profiles: No activity or toxicity data are provided, limiting functional comparisons.

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

The compound's molecular formula is C22H28N2O4C_{22}H_{28}N_2O_4 with a molecular weight of 396.48 g/mol. Its structure features a pyrazole moiety linked to a 2,3-dihydrobenzo[b][1,4]dioxin group, which is known for contributing to various biological activities.

PropertyValue
Molecular FormulaC22H28N2O4
Molecular Weight396.48 g/mol
IUPAC NameThis compound
CAS NumberNot available

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

Key Findings:

  • Inhibition of COX Enzymes : Compounds derived from the pyrazole core exhibited IC50 values ranging from 0.034 to 0.052 μM against COX-2, indicating potent anti-inflammatory activity compared to standard drugs like diclofenac sodium (IC50 = 54.65 μg/mL) .
  • In Vivo Studies : In carrageenan-induced rat paw edema models, these compounds demonstrated up to 96% edema inhibition, surpassing the efficacy of established anti-inflammatory agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Pyrazole derivatives have been associated with various mechanisms of action against cancer cells, including induction of apoptosis and inhibition of cell proliferation.

Research Insights:

  • PARP Inhibition : A related compound was identified as a potent inhibitor of PARP1 with an IC50 value as low as 0.082 μM, suggesting potential applications in cancer therapy .
  • Cell Line Studies : Compounds similar to this compound have shown effectiveness against various cancer cell lines in vitro .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Pyrazole derivatives have been documented to exhibit significant antioxidant activity.

Experimental Results:

  • DPPH Assay : Compounds were evaluated using the DPPH radical scavenging assay, showing effective scavenging activity comparable to standard antioxidants .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

  • Synthesis and Evaluation : A study synthesized a series of substituted pyrazoles and evaluated their anti-inflammatory and anticancer activities. The most promising derivatives showed high selectivity for COX-2 with minimal ulcerogenic effects .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the pyrazole ring significantly influenced biological activity. For instance, substituents that enhance lipophilicity often correlate with increased potency against COX enzymes .

Table 2: Summary of Biological Activities

Activity TypeMechanismIC50/Effectiveness
Anti-inflammatoryCOX inhibitionIC50 = 0.034 - 0.052 μM
AnticancerPARP inhibitionIC50 = 0.082 μM
AntioxidantDPPH scavengingComparable to standards

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